

Comparative Guide to the Analytical Quantification of (+)-Chelidonine and its Benzoyl Derivative

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|----------------------|--------------------------|-----------|
| Compound Name: | Benzoylchelidonine, (+)- | |
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This guide provides a detailed comparison of validated analytical methods for the quantification of (+)-chelidonine, a prominent isoquinoline alkaloid from Chelidonium majus (greater celandine). As "Benzoylchelidonine" is not a commonly cited compound in scientific literature, this guide addresses its potential analysis through derivatization with benzoyl chloride, a technique used to enhance the analytical properties of molecules like (+)-chelidonine, particularly for mass spectrometry-based methods.

This document is intended for researchers, scientists, and professionals in drug development seeking to establish robust analytical protocols for these compounds.

Comparison of Analytical Methods for (+)-Chelidonine Quantification

Several chromatographic techniques have been validated for the simultaneous determination of major alkaloids in Chelidonium majus, including (+)-chelidonine. The primary methods include Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) and Supercritical Fluid Chromatography (SFC).

Data Presentation: Performance of Validated Methods

The following table summarizes the quantitative validation parameters for different analytical methods used to quantify (+)-chelidonine and other related alkaloids.



| Parameter | UPLC-PDA Method[1] | SFC Method[2] | UPLC-ESI-Q-TOF MS Method[3] |
|-----------------------------|--------------------------------|---|--------------------------------|
| Linearity (r²) | ≥ 0.9992 | ≥ 0.9997 | 0.9971–0.9996 |
| Limit of Detection (LOD) | Not Reported | ≤ 1.13 μg/mL | 5–25 ng/mL |
| Limit of Quantitation (LOQ) | Not Reported | Not Reported | 17–82 ng/mL |
| Precision (RSD) | Good repeatability reported | Intraday: < 2.99%, Interday: < 2.88% | 1.8–3.2 % |
| Accuracy (Recovery) | Satisfactory recovery reported | -2.59% to +3.16% deviation | 91.6–97.4 % |
| Analysis Time | < 20 minutes | < 6 minutes | < 13 minutes |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

UPLC-PDA Method for Simultaneous Alkaloid Quantification[1]

This method is suitable for the simultaneous determination of seven major alkaloids in Chelidonium majus, including protopine, chelidonine, coptisine, stylopine, sanguinarine, berberine, and chelerythrine.

a) Sample Preparation:

- Accurately weigh 0.1 g of powdered Chelidonium majus sample.
- Add 5.0 mL of 70% methanol containing 0.1% formic acid.
- Subject the mixture to ultrasonic extraction for 30 minutes.
- Centrifuge the extract at 13,000 rpm for 10 minutes.



- Filter the supernatant through a 0.22 μm membrane filter before injection into the UPLC system.
- b) Chromatographic Conditions:
- Instrument: Waters ACQUITY UPLC system with a photodiode array detector.
- Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 μm).
- Mobile Phase:
 - A: Acetonitrile
 - B: 10 mM Ammonium acetate (adjusted to pH 3.0 with acetic acid)
- Gradient Elution: A linear gradient is applied to separate the seven alkaloids within 20 minutes.
- Flow Rate: 0.35 mL/min.
- Column Temperature: 35°C.
- · Detection Wavelength: 280 nm.

Supercritical Fluid Chromatography (SFC) Method[2]

This method offers a rapid analysis of seven benzylisoquinoline alkaloids.

- a) Sample Preparation:
- Weigh 100.0 mg of the dried and powdered plant material.
- · Add 5.0 mL of methanol.
- Perform ultrasonic extraction for 15 minutes.
- Centrifuge the sample at 4500 rpm for 15 minutes.
- Filter the supernatant through a 0.2 μm PTFE syringe filter prior to analysis.



b) Chromatographic Conditions:

- Instrument: Agilent 1260 Infinity II SFC system.
- Column: Viridis BEH 2-EP column (3.0 x 100 mm, 1.7 μm).
- Mobile Phase:
 - A: Supercritical CO₂
 - B: Methanol with 30% acetonitrile and 20 mM ammonium formate.
- Gradient: A gradient program is used to achieve separation in under 6 minutes.
- Flow Rate: 2.0 mL/min.
- Column Temperature: 40°C.
- Detection: Diode Array Detector (DAD), monitoring at 280 nm.

Analysis of "Benzoylchelidonine" via Benzoyl Chloride Derivatization with LC-MS/MS

While a direct method for a compound named "Benzoylchelidonine" is not available, a common approach for analyzing compounds with hydroxyl or amine groups is through derivatization to improve their chromatographic and mass spectrometric properties. Benzoyl chloride is a reagent used for this purpose. The following protocol is a general workflow for such a derivatization.

a) Derivatization Protocol:

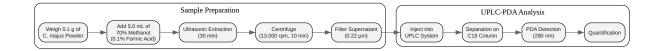
- To the analyte solution (e.g., extracted and purified chelidonine), add a buffer to achieve basic pH conditions (e.g., 100 mM sodium tetraborate buffer).
- Add 2% (v/v) benzoyl chloride in acetonitrile and vortex. This step facilitates the reaction of benzoyl chloride with the hydroxyl group of chelidonine to form the benzoyl ester derivative ("Benzoylchelidonine").



- Add an internal standard and an acidic solution (e.g., formic acid) to stop the reaction.
- The derivatized sample is then ready for LC-MS/MS analysis.
- b) UPLC-MS/MS Conditions (General):
- Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer.
- Column: A reversed-phase C18 column suitable for separating the less polar derivatized analyte.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
 both typically containing a small amount of formic acid to aid ionization.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for benzoylated chelidonine would need to be determined.

Visualization of Experimental Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.



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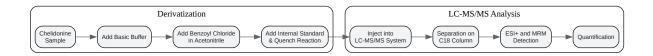
Caption: Workflow for UPLC-PDA analysis of (+)-chelidonine.





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Caption: Workflow for SFC analysis of (+)-chelidonine.



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Caption: Workflow for Benzoyl Chloride Derivatization and LC-MS/MS.

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